molecular formula C18H21NO5S B2547052 (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1351664-13-5

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2547052
CAS RN: 1351664-13-5
M. Wt: 363.43
InChI Key: PMZCFPMXPMQMKZ-VOTSOKGWSA-N
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Description

The compound , (E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, is a derivative of acrylamide featuring a thiophene and a trimethoxyphenyl group. While the provided papers do not directly discuss this compound, they do provide insight into similar acrylamide derivatives, which can be used to infer some aspects of the compound's description. For instance, the presence of the acrylamide group suggests potential reactivity with nucleophiles due to the electron-deficient carbon-carbon double bond .

Synthesis Analysis

The synthesis of related acrylamide derivatives, as described in the provided papers, involves a one-pot reaction that could potentially be adapted for the synthesis of the compound . For example, the synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides involves a reaction between an acetamide and substituted isothiocyanates in the presence of a basic catalyst . This suggests that a similar approach could be used for synthesizing the compound of interest, possibly by reacting a suitable thiophen-2-yl acetamide with a trimethoxyphenyl compound in the presence of a base.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives can be elucidated using techniques such as single crystal X-ray diffraction, as demonstrated in the papers . These techniques would likely reveal the (E)-stereochemistry of the double bond in the compound, as well as the relative positions of the thiophene and trimethoxyphenyl groups. The presence of these groups could influence the overall molecular conformation and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Acrylamide derivatives are known to participate in various chemical reactions, primarily due to the reactivity of the acrylamide group. The provided papers do not detail specific reactions for the compound , but they do suggest that similar compounds can undergo nucleophilic addition due to the electron-deficient nature of the carbon-carbon double bond . Additionally, the hydroxy group in the compound could be involved in hydrogen bonding, which might affect its reactivity and solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives can be quite diverse, depending on their substituents. The papers describe properties such as thermal behavior and crystal growth, which are determined using techniques like DSC and single crystal XRD . For the compound , one could expect properties such as melting point, solubility, and thermal stability to be influenced by the presence of the hydroxy and trimethoxy groups, which could affect intermolecular interactions and packing in the solid state.

Scientific Research Applications

  • Chemical Rearrangement Studies : The compound has been studied in the context of chemical rearrangements. For example, Yokoyama et al. (1985) investigated the condensation of related acrylamides with benzoic acid, leading to products like 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one, illustrating a type of O,N double rearrangement. Such studies are significant in understanding the complex behavior of acrylamides in synthetic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).

  • Optoelectronic Applications : The compound is relevant in the development of optoelectronic devices. A study by Anandan et al. (2018) designed and synthesized thiophene dyes for optoelectronic devices, indicating the potential of similar compounds in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. This study highlights the applicability of thiophene acrylamides in advanced technological applications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

  • Polymer Science and Engineering : This compound is also significant in the field of polymer science. For instance, Kobayashi et al. (1999) discussed the polymerization of N,N-dialkylacrylamides, which is crucial for understanding the material properties and applications of polymers derived from acrylamides (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).

  • Photoinitiator Research : The compound's derivatives are used in the synthesis of photoinitiators. Wen et al. (2009) synthesized amphipathic hyperbranched polymeric thioxanthone photoinitiators, demonstrating the utility of acrylamide derivatives in photopolymerization, a process essential in many industrial and research applications (Wen, Jiang, Liu, & Yin, 2009).

  • Drug Delivery Systems : The structural analogs of this compound are studied for their potential in drug delivery systems. Swamy et al. (2013) investigated poly(hydroxy ethyl methyl acrylate-co-acrylic acid) microspheres for drug delivery, showcasing the relevance of acrylamide derivatives in biomedical applications (Swamy, Prasad, Rao, & Subha, 2013).

properties

IUPAC Name

(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-14-9-12(10-15(23-2)18(14)24-3)6-7-17(21)19-11-13(20)16-5-4-8-25-16/h4-10,13,20H,11H2,1-3H3,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZCFPMXPMQMKZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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